2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is a chemical compound primarily recognized as an impurity related to the non-steroidal anti-inflammatory drug Naproxen. Its IUPAC name is 1-(6-methoxynaphthalen-2-yl)ethanol, and it has a molecular formula of with a molecular weight of 202.25 g/mol. The compound is often utilized in pharmaceutical testing and research due to its structural relevance to other biologically active compounds.
The compound can be sourced from various chemical suppliers, including LGC Standards and Thermo Scientific, which provide it in neat form for analytical purposes. It is also a by-product in the synthesis of Naproxen, making it significant in studies related to this drug's manufacturing and quality control .
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is classified under the category of organic halides, specifically as a bromo compound due to the presence of bromine in its structure. It falls into the broader category of phenolic compounds due to its naphthalenic structure and hydroxyl group.
The synthesis of 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol generally involves bromination reactions. A notable method includes the bromination of 2-methoxy-naphthalene, which can be achieved using bromine in an acetic acid solution. This process typically proceeds under mild conditions, yielding high purity products with fewer side reactions .
The molecular structure of 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol can be represented by the following SMILES notation: COc1ccc2cc(ccc2c1)C(C)O. The compound consists of a naphthalene ring substituted with a methoxy group and a hydroxyl group attached to an ethyl chain.
Crystallographic studies reveal that the compound exhibits a monoclinic crystal system, with specific bond lengths and angles that indicate its stability and potential reactivity .
The primary chemical reactions involving 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol include:
The reactivity of the compound is influenced by the presence of both the methoxy and hydroxyl groups, which can stabilize or destabilize intermediates during chemical transformations .
The mechanism of action for compounds like 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol typically involves interaction with biological targets through structural mimicry. In the case of Naproxen-related compounds, they may inhibit cyclooxygenase enzymes involved in inflammation pathways.
Studies indicate that similar compounds exhibit anti-inflammatory properties by modulating prostaglandin synthesis, suggesting that 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol may share these functional characteristics .
The presence of both hydrophilic (hydroxyl group) and hydrophobic (methoxy group) portions contributes to its solubility profile and reactivity .
The primary applications of 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol include:
This compound's structural properties make it valuable for research into drug development and formulation stability studies .
Strategically functionalized naphthalene derivatives occupy a pivotal position in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Among these, 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol represents a structurally significant compound that serves dual roles in pharmaceutical chemistry: as a synthetic intermediate in the construction of complex therapeutic agents, and as a recognized impurity within established drug frameworks. This bifunctional molecule integrates a bromo substituent that confers synthetic versatility for carbon-carbon bond-forming reactions, alongside a hydroxyethyl group that provides a handle for further stereoselective transformations. The compound's naphthalene backbone, featuring a methoxy group at the C6 position, establishes it as a key structural analog of important NSAIDs like naproxen and nabumetone. Its dual identity necessitates rigorous characterization of both its synthetic utility and its potential implications for drug purity profiles [2] [4] [7].
The strategic importance of 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol stems from its position within synthetic pathways targeting clinically significant NSAIDs. This compound serves as a versatile building block due to the orthogonal reactivity of its bromo and hydroxy functional groups, enabling sequential chemical modifications essential for constructing complex drug molecules. Its synthesis typically originates from 2-bromo-6-methoxynaphthalene, a commercially available precursor with documented applications in multi-step synthetic routes. This precursor compound (CAS 5111-65-9) displays characteristic properties including a melting point of 106-109°C and is classified as a combustible solid requiring careful handling [2] [3] [5].
The bromo functionality in particular enables critical carbon-carbon bond forming reactions central to NSAID synthesis. Most notably, this intermediate has been exploited in palladium-catalyzed coupling reactions such as the Heck reaction, which facilitates the attachment of alkenyl or aryl side chains essential for biological activity. For example, 2-bromo-6-methoxynaphthalene serves as the key electrophilic partner in the synthesis of nabumetone (4-(6-methoxy-2-naphthalenyl)-2-butanone), an important NSAID prescribed for osteoarthritis and rheumatoid arthritis management [2] [3] [9]. The synthetic sequence involves the initial preparation of the brominated naphthalene core followed by palladium-mediated coupling with suitable butenone precursors.
Beyond nabumetone synthesis, this compound's structural framework provides access to naproxen analogs through stereoselective transformations. The hydroxy group presents opportunities for oxidation state adjustments or stereocenter establishment necessary for creating chiral NSAID molecules. The bromine atom can undergo halogen-metal exchange to generate highly reactive organolithium or organomagnesium species capable of nucleophilic addition to carbonyl compounds or transition-metal catalyzed cross-coupling reactions. This versatility enables medicinal chemists to explore diverse structural modifications around the naphthalene core while preserving the essential 6-methoxy substitution pattern critical for COX enzyme inhibition [8].
Table 1: Key Naphthalene-Based Intermediates in NSAID Synthesis
| Compound Name | CAS Number | Molecular Formula | Key Application | Physical Properties |
|---|---|---|---|---|
| 2-Bromo-6-methoxynaphthalene | 5111-65-9 | C₁₁H₉BrO | Nabumetone precursor via Heck reaction | White crystalline solid, mp 106-109°C |
| (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol | 77301-42-9 | C₁₃H₁₄O₂ | Naproxen intermediate/impurity | Neat solid, storage: 2-8°C |
| 2-(6-Methoxynaphthalen-2-yl)propanal | Not provided | C₁₄H₁₄O₂ | Naproxen precursor | Not specified |
The compound's significance extends to process chemistry optimization, where its controlled reactivity enables more efficient synthetic routes. Recent advances have explored regioselective bromination techniques to improve the yield and purity of the brominated precursor, directly impacting the cost-effectiveness of large-scale NSAID production. Additionally, the development of novel catalytic systems for subsequent coupling reactions has focused on minimizing side product formation while maintaining the integrity of the acid-labile methoxy group. These process refinements highlight how this intermediate serves not only as a structural bridge but as a focal point for innovation in sustainable pharmaceutical manufacturing [8] [9].
Within pharmaceutical quality control, 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol is structurally categorized as a potential process-related impurity or degradant in naproxen manufacturing. It is recognized in pharmacopeial standards as Naproxen Impurity K (PhEur designation), reflecting its established position in regulatory frameworks. This compound is chemically described as (1RS)-1-(6-methoxynaphthalen-2-yl)ethanol when considering the racemic mixture, with the specific CAS registry number 77301-42-9. Pharmaceutical reference standards of this impurity are commercially available with a certified ≥98.0% purity (HPLC grade) and require strict refrigerated storage at 2-8°C to ensure stability [4] [7].
The structural relationship between this impurity and naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid] reveals its origin in synthetic pathways. The compound retains the 6-methoxynaphthalene core but features a β-hydroxyethyl group instead of the α-methylcarboxylic acid moiety characteristic of naproxen. This structural deviation arises primarily during incomplete synthetic sequences when the reduction or oxidation steps deviate from optimal conditions. Specifically, it can form through the incomplete reduction of a bromoketone intermediate or through the partial hydrolysis of ester precursors before the final oxidation step. The presence of the bromine atom introduces additional analytical challenges due to its potential for further reactivity during storage or processing [4] [7].
Table 2: Characterization of Naproxen Impurity K
| Parameter | Specification | Analytical Method | Significance |
|---|---|---|---|
| Chemical Name | (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol | - | Pharmacopeial designation |
| Purity | ≥98.0% | HPLC | Reference standard qualification |
| Water Content | ≤0.5% | Karl Fischer titration | Stability indicator |
| Storage Conditions | 2-8°C | - | Preservation of integrity |
| Molecular Formula | C₁₃H₁₄O₂ | Mass spectrometry | Structural confirmation |
Analytically, this impurity demands sophisticated chromatographic separation methods due to its structural similarity to both naproxen and other process intermediates. Regulatory specifications typically require its control at ≤0.15% in the final drug substance according to ICH guidelines. Modern quality control laboratories employ reversed-phase HPLC with UV detection at 230-240 nm for its quantification, leveraging the conjugated naphthalene system's strong absorbance. The impurity's polarity profile differs sufficiently from naproxen (logP approximately 1.5 versus naproxen's 3.0) to enable adequate separation on C18 columns using acetonitrile-phosphate buffer mobile phases. Its detection and quantification represent critical quality attributes during process validation and stability studies for naproxen drug products [7].
The presence of this brominated ethanol derivative in naproxen formulations carries significant stability implications. While the bromine atom increases molecular weight compared to the des-bromo impurity analog, it may potentially influence chemical reactivity under stress conditions. The β-hydroxy group presents a site for oxidative degradation, while the benzylic position adjacent to the naphthalene ring could undergo acid-catalyzed dehydration to form vinyl bromides. These potential degradation pathways necessitate strict control during manufacturing and formulation to prevent impurity formation during the product's shelf life. Consequently, understanding the behavior of this impurity informs appropriate packaging selection and storage condition recommendations for naproxen-containing medicines [4] [7].
Table 3: Structurally Related Naproxen Impurities
| Impurity Designation | Structural Feature | Origin in Synthesis |
|---|---|---|
| Impurity K | 1-(6-Methoxynaphthalen-2-yl)ethanol | Incomplete oxidation or reduction |
| Impurity A (Desmethoxy) | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | Demethylation |
| Impurity B (Dimer) | Bis-naphthyl derivative | Oxidative coupling |
| Impurity C (Ketone) | 2-Acetyl-6-methoxynaphthalene | Over-oxidation |
The structural attributes of this impurity also present stereochemical considerations. While naproxen itself is marketed as the single (S)-enantiomer due to superior COX-2 selectivity, Impurity K exists as a racemic mixture at the ethanol carbon center. This chirality aspect becomes analytically significant when employing chiral stationary phases for impurity profiling, as the two enantiomers may co-elute with other process impurities under standard chromatographic conditions. Furthermore, regulatory guidance emphasizes the importance of characterizing both enantiomers of chiral impurities, though their biological activities may not differ significantly in this specific structural context [7].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: